2-Methoxy-D3-ethanol
Overview
Description
2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the formula C3H8O2 . It is mainly used as a solvent and is a clear, colorless liquid with an ether-like odor . It belongs to a class of solvents known as glycol ethers, which are notable for their ability to dissolve a variety of different types of chemical compounds and for their miscibility with water and other solvents .
Synthesis Analysis
2-Methoxyethanol can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . It is used as a solvent for many different purposes such as varnishes, dyes, and resins . In organometallic chemistry, it is commonly used for the synthesis of Vaska’s complex and related compounds .Molecular Structure Analysis
The molecular formula of 2-Methoxyethanol is C3H8O2 . Its molecular weight is 76.0944 . The structure of 2-Methoxyethanol can be viewed using Java or Javascript .Chemical Reactions Analysis
In organometallic chemistry, 2-Methoxyethanol is commonly used for the synthesis of Vaska’s complex and related compounds such as carbonylchlorohydridotris (triphenylphosphine)ruthenium (II) . During these reactions, the alcohol acts as a source of hydride and carbon monoxide .Physical and Chemical Properties Analysis
2-Methoxyethanol has a molar mass of 76.09 g/mol . It is a colorless liquid with an ether-like odor . It has a density of 0.965 g/cm3 . Its melting point is -85 °C and its boiling point is 124 to 125 °C . It is miscible with water .Scientific Research Applications
Immunomodulating Action
- Immunomodulation in Rats : 2-Methoxyethanol and its derivatives, including 2-Methoxy-D3-ethanol, have been studied for their immunomodulating actions in rats. Certain derivatives have been found to inhibit adjuvant arthritis and affect humoral responsiveness to antigenic stimuli. However, the toxicity of these compounds can be a limiting factor for therapeutic applications (Delbarre et al., 1980).
Spectroscopic Analysis
- Electronic and Luminescence Spectra : The electronic absorption spectrum of 2-methoxypyridine and its derivative, 2-methoxy-D3-pyridine, has been measured and analyzed. The study focused on understanding the electronic transitions and excited state dipole moments, providing insights into the molecular behavior of these compounds (Medhi, 1987).
Teratogenicity and Protective Effects
- Protection against Teratogenesis : Research has explored the protective effects of certain compounds against teratogenicity induced by 2-methoxyethanol. The studies involve understanding the mechanisms by which these protective actions occur, potentially altering the pharmacokinetics of 2-methoxyethanol and its oxidation product, 2-methoxyacetic acid (Clarke et al., 1991).
Antioxidant Potential and Industrial Applications
- Antioxidant Activity in Industrial Waste : The antioxidant potential of lignin isolated from black liquor, a by-product of palm oil extraction, has been evaluated using 2-methoxy ethanol as a solvent. The study highlights the potential applications of lignin in the food industry and presents an eco-friendly approach to managing industrial waste (Bhat et al., 2009).
Nanotechnology and Material Science
- Nanotechnology and Humidity Sensing : Research has been conducted on the synthesis of nanomaterials like barium titanate using 2-methoxy ethanol for applications in opto-electronic humidity sensing. The study focuses on the morphological, optical, and structural properties of the synthesized materials and their performance as humidity sensors (Sikarwar et al., 2018).
Safety and Hazards
2-Methoxyethanol is toxic to the bone marrow and testicles . Workers exposed to high levels are at risk for granulocytopenia, macrocytic anemia, oligospermia, and azoospermia . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and has acute dermal toxicity . It can cause serious eye damage/eye irritation and reproductive toxicity .
Properties
IUPAC Name |
2-(trideuteriomethoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFRZJHXBZDAG-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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